N-Carbethoxy-4-piperidone

Description

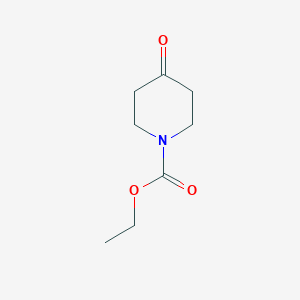

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBGFMZTGFXIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057704 | |

| Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-53-2 | |

| Record name | 1-(Ethoxycarbonyl)-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29976-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29976-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5JX1S259 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Carbethoxy-4-piperidone (CAS: 29976-53-2)

This compound, also known by synonyms such as Ethyl 4-oxo-1-piperidinecarboxylate, is a versatile chemical intermediate with the CAS number 29976-53-2.[1][2] This compound is a pivotal building block in the synthesis of a wide array of complex organic molecules and plays a significant role in the pharmaceutical and agrochemical industries.[3][4][5] Its bifunctional nature, featuring both a ketone and a carbethoxy group, allows for diverse chemical transformations, making it a valuable precursor in medicinal chemistry.[5]

Core Physicochemical Properties

This compound is typically described as a clear, colorless to pale yellow liquid, though it has also been characterized as a white to off-white crystalline powder.[1][3][6][7] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and chloroform.[3][6]

| Property | Value | Source(s) |

| CAS Number | 29976-53-2 | [1][6][8][9][10] |

| Molecular Formula | C₈H₁₃NO₃ | [1][3][7][8][9][11] |

| Molecular Weight | 171.19 g/mol | [1][2][3][8][9][11] |

| Density | 1.135 g/mL at 25 °C | [7][10] |

| 1.2 ± 0.1 g/cm³ | [1][8] | |

| Boiling Point | 95-98 °C at 1 mmHg | [6][7] |

| 273.4 ± 33.0 °C at 760 mmHg | [1][8] | |

| Flash Point | 87 °C (188.6 °F) | [1][8] |

| Refractive Index | n20/D 1.475 | [10] |

| Water Solubility | Slightly soluble | [6][7] |

| Appearance | Clear colorless to pale yellow liquid | [1][6][7] |

| White to off-white crystalline powder | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, highlighting its accessibility for research and development. Piperidine derivatives are crucial nitrogen heterocyclic organic intermediates, widely utilized in pharmaceuticals and fine chemicals.[12]

Protocol 1: From Piperidin-4-one Hydrochloride

This method involves the reaction of piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base.

-

Methodology : A solution of piperidin-4-one hydrochloride (14.7 mmol) in dichloromethane (DCM, 60 mL) is cooled to 0°C.[12] Triethylamine (36.75 mmol) is added, followed by ethyl chloroformate (16.6 mmol).[12] The mixture is stirred at room temperature for 2 hours.[12] After the reaction, water is added for dilution, and the layers are separated. The organic layer is dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[12]

-

Yield : Approximately 98%.[12]

References

- 1. innospk.com [innospk.com]

- 2. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound (29976-53-2) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound | 29976-53-2 | Benchchem [benchchem.com]

- 6. Buy this compound | 29976-53-2 [smolecule.com]

- 7. abhishekchemical.com [abhishekchemical.com]

- 8. This compound | CAS#:29976-53-2 | Chemsrc [chemsrc.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 29976-53-2 [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

The fundamental physicochemical properties of Ethyl 4-oxopiperidine-1-carboxylate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 171.19 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Boiling Point | 95-98 °C at 1 mmHg; ~255-257 °C at 760 mmHg | [1][5] |

| Density | 1.135 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.475 | [1][4] |

| Flash Point | 87 °C (188.6 °F) | [1][7] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water. | [1][5] |

| pKa (Predicted) | -1.59 ± 0.20 | [1] |

| LogP (Computed) | -0.2719 | [8] |

| CAS Number | 29976-53-2 | [1][3][4] |

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of chemical compounds are crucial for reproducibility and data validation. Below are generalized protocols that are typically employed for the characterization of liquid compounds like Ethyl 4-oxopiperidine-1-carboxylate.

1. Determination of Boiling Point:

The boiling point can be determined at atmospheric or reduced pressures. For a substance like Ethyl 4-oxopiperidine-1-carboxylate with a high boiling point at atmospheric pressure, vacuum distillation is often preferred to prevent decomposition.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are required for reduced pressure measurements.

-

Procedure (Reduced Pressure):

-

A sample of Ethyl 4-oxopiperidine-1-carboxylate is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled and connected to a vacuum pump.

-

The pressure is reduced to the desired level (e.g., 1 mmHg) and monitored with a manometer.

-

The sample is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

2. Measurement of Density:

The density of a liquid is typically measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (Ethyl 4-oxopiperidine-1-carboxylate), ensuring no air bubbles are trapped, and weighed again. The temperature is kept constant (e.g., 25 °C) using a water bath.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.

-

The density of the sample is calculated using the weights of the sample and the reference liquid and the known density of the reference liquid.

-

3. Determination of Refractive Index:

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is often used for identification and purity assessment.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature is controlled and reported (e.g., 20 °C).

-

Synthesis Workflow

Ethyl 4-oxopiperidine-1-carboxylate is a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds.[9] The following diagram illustrates a generalized synthetic pathway.

Caption: Synthetic route to Ethyl 4-oxopiperidine-1-carboxylate.

This guide provides essential physicochemical data and procedural insights for professionals working with Ethyl 4-oxopiperidine-1-carboxylate. The provided information is intended for laboratory use by trained individuals.

References

- 1. chembk.com [chembk.com]

- 2. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2 [matrix-fine-chemicals.com]

- 4. N-乙氧羰基-4-哌啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 4-Oxopiperidine-1-Carboxylate | Chemical Properties, Uses, Safety & Supplier Information China [chemheterocycles.com]

- 6. chemheterocycles.com [chemheterocycles.com]

- 7. Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Carbethoxy-4-piperidone

This guide provides a comprehensive overview of N-Carbethoxy-4-piperidone, a pivotal intermediate in the pharmaceutical and chemical industries. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Molecular and Physical Properties

This compound, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a versatile chemical intermediate with the CAS number 29976-53-2.[1] Its molecular structure and physical characteristics are fundamental to its role in chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₃[1][2][3][4][5][6][7] |

| Molecular Weight | 171.19 g/mol [3][4][5][6][8] |

| Appearance | Light yellow liquid[1] or white to off-white crystalline powder[3] |

| Density | Approximately 1.2 ± 0.1 g/cm³[1] or 1.135 g/mL at 25 °C[5] |

| Boiling Point | 273.4 ± 33.0 °C at 760 mmHg[1] or 147 - 151 °C[2] |

| Flash Point | 87.8 ± 0.0 °C[1] or 87 °C[2] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; insoluble in water.[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is achievable through various methods. Below are detailed protocols for common laboratory-scale syntheses.

Method 1: From Piperidin-4-one Hydrochloride [9]

This method involves the reaction of piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base.

-

Materials:

-

Piperidin-4-one hydrochloride (2.0 g, 14.7 mmol)

-

Dichloromethane (DCM) (60 mL)

-

Triethylamine (5.15 mL, 36.75 mmol)

-

Ethyl chloroformate (1.59 mL, 16.6 mmol)

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A solution of piperidin-4-one hydrochloride in DCM is cooled to 0°C.

-

Triethylamine and ethyl chloroformate are added to the cooled solution.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then diluted with water, and the organic and aqueous layers are separated.

-

The organic layer is dried with anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

-

-

Yield: 98%

Method 2: From 4-Piperidone Monohydrate Hydrochloride [9]

This protocol utilizes 4-piperidone monohydrate hydrochloride as the starting material.

-

Materials:

-

4-piperidone monohydrate hydrochloride (5.19 g, 0.03 mol)

-

Sodium hydroxide (NaOH) solution (1.55 g in 10 mL water and 1.41 g in 5 mL water)

-

Ether (25 mL and 3 x 10 mL for extraction)

-

Ethyl chloroformate (1.61 mL, 0.02 mol, added in two portions)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether/ether (1:1) for chromatography

-

-

Procedure:

-

A solution of NaOH in water and ether is added to a solution of 4-piperidone monohydrate hydrochloride in water at 0°C.

-

Ethyl chloroformate is added dropwise over 5 minutes.

-

An additional amount of NaOH solution and ethyl chloroformate are added simultaneously over 10 minutes at 0°C.

-

After stirring for 30 minutes at 0°C, the organic layer is separated.

-

The aqueous layer is extracted with ether.

-

The combined organic extracts are dried over MgSO₄ and concentrated under vacuum.

-

The crude product is purified by flash chromatography.

-

-

Yield: 58%

References

- 1. innospk.com [innospk.com]

- 2. This compound | 29976-53-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 29976-53-2 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. This compound (29976-53-2) at Nordmann - nordmann.global [nordmann.global]

- 8. This compound | TargetMol [targetmol.com]

- 9. Page loading... [wap.guidechem.com]

Spectral Analysis of 1-Carbethoxy-4-piperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the key organic intermediate, 1-Carbethoxy-4-piperidone (also known as Ethyl 4-oxopiperidine-1-carboxylate). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral information and the methodologies for its acquisition.

Core Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Carbethoxy-4-piperidone. This data is crucial for the structural elucidation and quality control of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ~4.18 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.78 | Triplet | 4H | -N-CH₂ -CH₂-C=O |

| ~2.46 | Triplet | 4H | -N-CH₂-CH₂ -C=O |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule.

| Chemical Shift (δ) in ppm | Assignment |

| ~208 | C=O (Ketone) |

| ~155 | C=O (Carbamate) |

| ~61 | -O-C H₂-CH₃ |

| ~45 | -N-C H₂-CH₂-C=O |

| ~41 | -N-CH₂-C H₂-C=O |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (alkane) |

| ~1730 | C=O stretch (ketone) |

| ~1695 | C=O stretch (carbamate) |

| ~1240 | C-N stretch |

| ~1100 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here corresponds to Electron Ionization (EI) Mass Spectrometry.

| m/z | Relative Intensity (%) |

| 171 | 30.4 |

| 142 | 97.2 |

| 100 | 56.9 |

| 56 | 84.6 |

| 42 | 100.0 |

Experimental Protocols & Workflow

The acquisition of high-quality spectral data is paramount for accurate structural analysis. The following sections detail the generalized experimental protocols for obtaining the NMR, IR, and Mass Spectra of a liquid organic compound such as 1-Carbethoxy-4-piperidone.

Spectral Analysis Workflow

The overall process for the spectral analysis of a chemical compound can be visualized as a systematic workflow, from sample preparation to final data interpretation and reporting.

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the liquid 1-Carbethoxy-4-piperidone sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a clean 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Identify the chemical shifts and multiplicities of all signals.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the neat liquid 1-Carbethoxy-4-piperidone onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped in the liquid film.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (Electron Ionization) Protocol

-

Sample Introduction:

-

For a volatile liquid like 1-Carbethoxy-4-piperidone, direct injection into the ion source via a heated probe or introduction through a gas chromatograph (GC) inlet is suitable.

-

If using a GC inlet, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared and injected. The GC will separate the sample from the solvent before it enters the mass spectrometer.

-

-

Ionization and Mass Analysis:

-

The sample molecules are introduced into the ion source, which is under high vacuum.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

A mass spectrum is generated, which is a plot of the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. The fragmentation can provide insights into the different structural motifs within the molecule.

-

An In-depth Technical Guide to the Solubility of N-Carbethoxy-4-piperidone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Carbethoxy-4-piperidone (also known as Ethyl 4-oxopiperidine-1-carboxylate), a key intermediate in the synthesis of various pharmaceuticals.[1] A thorough understanding of its solubility in different organic solvents is crucial for its application in synthetic chemistry, particularly for reaction optimization, purification, and formulation development.

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[2][3][4] Key physicochemical properties are summarized below:

| Property | Value |

| CAS Number | 29976-53-2 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol [1] |

| Density | Approximately 1.135 g/mL at 25 °C[5][6][7] |

| Boiling Point | 95-98 °C at 1 mmHg[5][6] |

| Flash Point | 87 °C (190 °F)[2][6] |

Solubility Profile of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. Researchers are encouraged to determine precise solubility values for their specific applications using the experimental protocols outlined in this guide.

| Solvent | CAS Number | Solvent Type | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Polar Aprotic | 60 mg/mL[8] | Not Specified |

| Chloroform | 67-66-3 | Chlorinated | Soluble[1] | Not Specified |

| Dichloromethane (DCM) | 75-09-2 | Chlorinated | Soluble | Not Specified |

| Methanol | 67-56-1 | Polar Protic | Slightly Soluble[5][9] | Not Specified |

| Ethanol | 64-17-5 | Polar Protic | Soluble[1] | Not Specified |

| Acetone | 67-64-1 | Polar Aprotic | Soluble[1] | Not Specified |

| Water | 7732-18-5 | Polar Protic | Slightly Soluble[2][3][4] | Not Specified |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for accurate determination. The shake-flask method followed by quantitative analysis is a widely accepted technique for establishing equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps and PTFE septa

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Gravimetric Method for Solubility Determination

For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed.

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Constant temperature shaker

-

Filtration apparatus

-

Pre-weighed evaporation dish

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1-3).

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Sample Weighing: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporation dish.

-

Evaporation: Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Drying: Dry the residue in the evaporation dish to a constant weight in an oven at a temperature below the boiling point of this compound to avoid degradation.

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the filtrate used.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Manufacturers, with SDS [mubychem.com]

- 3. abhishekchemical.com [abhishekchemical.com]

- 4. Buy this compound | 29976-53-2 [smolecule.com]

- 5. This compound CAS#: 29976-53-2 [m.chemicalbook.com]

- 6. Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2 [sigmaaldrich.com]

- 7. This compound | 29976-53-2 [chemicalbook.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Safety and Handling of N-Carbethoxy-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Carbethoxy-4-piperidone (CAS No. 29976-53-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a light yellow, combustible liquid.[1][3] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H13NO3 | [1][4] |

| Molecular Weight | 171.19 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Odor | Odorless | [3][4] |

| Boiling Point | 95 - 98 °C @ 1 mmHg147 - 151 °C @ 16 hPa273.4 ± 33.0 °C @ 760 mmHg | [3][6][1] |

| Flash Point | 87 °C / 188.6 °F | [3][5] |

| Density | 1.130 - 1.135 g/cm³ at 25 °C | [4][6][7] |

| Solubility | Slightly soluble in water. Soluble in Chloroform and Methanol. | [5][7] |

| pH | 4.6 (saturated solution) | [3][6] |

| Vapor Density | 5.9 | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The primary hazards are summarized in the table below.

| Hazard Classification | Category | GHS Hazard Statements |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Experimental Protocols: Safety and Handling

3.1. General Handling Procedures

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood to keep airborne concentrations low.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][4]

-

Respiratory Protection: If ventilation is inadequate, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4]

-

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

3.2. Accidental Release Measures

In the event of a spill, follow these procedures:

-

Remove Ignition Sources: Immediately eliminate all sources of ignition, such as sparks or open flames.[4]

-

Ventilate the Area: Ensure adequate ventilation.[4]

-

Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to absorb the spill.[4]

-

Collect the Waste: Place the absorbed material into a suitable, labeled container for disposal.[4] Use spark-proof tools during cleanup.[4]

-

Decontaminate the Area: Clean the affected area thoroughly.

-

Prevent Environmental Contamination: Avoid runoff into storm sewers and ditches.[4]

3.3. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, open flames, and other sources of ignition.[4] Recommended storage temperature is between 2°C and 8°C.[8] The material is incompatible with strong oxidizing agents and strong bases.[3]

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Do not let this chemical enter the environment.[3]

Toxicological and Stability Information

-

Toxicological Effects: this compound is harmful if swallowed and causes skin and serious eye irritation.[3] Inhalation may cause respiratory tract irritation.[4] High concentrations may lead to central nervous system depression.[4] There is currently no specific data available for acute toxicity (e.g., LD50 or LC50), carcinogenicity, or mutagenicity.[6]

-

Stability: The compound is stable under normal temperatures and pressures.[4] It is sensitive to strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]

Visual Workflow for Safe Handling

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing the critical safety and handling checkpoints.

Caption: Workflow for the safe handling of this compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 29976-53-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound Manufacturers, with SDS [mubychem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. bloomtechz.com [bloomtechz.com]

N-Carbethoxy-4-piperidone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and application of N-Carbethoxy-4-piperidone, a key intermediate in pharmaceutical development.

This compound, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a heterocyclic organic compound widely utilized as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its strategic importance lies in its versatile reactivity, enabling the construction of complex molecular architectures found in drugs targeting a range of therapeutic areas. This technical guide provides a detailed overview of its commercial availability, physicochemical properties, and established experimental protocols for its synthesis and derivatization, with a focus on its role in the development of notable therapeutics.

Commercial Availability and Suppliers

This compound is readily available from a multitude of commercial suppliers globally, catering to both research and industrial-scale demands. Key suppliers include major chemical distributors and specialized manufacturers in North America, Europe, and Asia. The compound is typically offered in various purities, with grades of 98% or higher being common for pharmaceutical applications.[1][2] Packaging options range from small glass bottles for laboratory use to bulk quantities in drums for large-scale manufacturing.[3]

A representative, though not exhaustive, list of suppliers includes:

-

Global Distributors:

-

Manufacturers and Suppliers in India:

-

Manufacturers and Suppliers in China:

-

Other International Suppliers:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data compiled from various supplier safety data sheets and technical documents.

| Property | Value | Source(s) |

| CAS Number | 29976-53-2 | [3][19] |

| Molecular Formula | C₈H₁₃NO₃ | [3][19] |

| Molecular Weight | 171.19 g/mol | [1][19] |

| Appearance | Clear, colorless to light yellow liquid | [3][4] |

| Boiling Point | 95-98 °C @ 1 mmHg151 °C @ atmospheric pressure | [17][7] |

| Density | 1.135 g/mL at 25 °C | [8] |

| Flash Point | 87 °C | [7] |

| Refractive Index (n20/D) | 1.475 | [14] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [7][8] |

| Purity (Typical) | ≥98% | [1][10] |

Experimental Protocols

This compound serves as a versatile starting material and intermediate in a variety of chemical transformations. Below are detailed experimental protocols for its synthesis and its application in the preparation of pharmaceutically relevant compounds.

Synthesis of this compound

One common and efficient method for the synthesis of this compound involves the reaction of piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

A solution of piperidin-4-one hydrochloride (2.0 g, 14.7 mmol) in dichloromethane (60 mL) is cooled to 0 °C in an ice bath.

-

Triethylamine (5.15 mL, 36.75 mmol) is added to the solution, followed by the dropwise addition of ethyl chloroformate (1.59 mL, 16.6 mmol).

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is diluted with water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Note: This protocol is adapted from a published synthetic method and may require optimization based on laboratory conditions and reagent purity.

Application in the Synthesis of Loratadine

This compound is a key intermediate in the synthesis of Loratadine, a widely used second-generation antihistamine.[17] The synthesis involves a multi-step process, with a crucial step being the coupling of this compound with a tricyclic ketone.

Conceptual Workflow for Loratadine Synthesis:

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound, puriss, 98% 29976-53-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. innospk.com [innospk.com]

- 4. This compound, 98.5+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 98.5+% | Fisher Scientific [fishersci.ca]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound Manufacturers, with SDS [mubychem.com]

- 11. benchchem.com [benchchem.com]

- 12. molnova.cn [molnova.cn]

- 13. This compound | 29976-53-2 | Benchchem [benchchem.com]

- 14. lookchem.com [lookchem.com]

- 15. This compound | 29976-53-2 [chemicalbook.com]

- 16. drpress.org [drpress.org]

- 17. A Process For The Production Of Loratadine [quickcompany.in]

- 18. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 19. Buy this compound | 29976-53-2 [smolecule.com]

N-Carbethoxy-4-piperidone: A Comprehensive Technical Guide for Chemical Synthesis

Introduction

N-Carbethoxy-4-piperidone, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents and other fine chemicals.[1][2] Its structure, featuring a piperidone ring functionalized with a carbethoxy group on the nitrogen atom, provides two reactive sites—the ketone and the carbamate—lending it significant utility in medicinal chemistry and organic synthesis.[3] This bifunctionality allows for diverse chemical transformations, making it a valuable precursor for constructing complex molecular architectures, particularly piperidine-based scaffolds which are prevalent in numerous natural and synthetic bioactive compounds.[3][4] This guide provides an in-depth examination of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of active pharmaceutical ingredients (APIs).

Physicochemical Properties

This compound is typically a clear, colorless to light yellow liquid or a white to off-white crystalline powder.[1][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 29976-53-2 | [3][5] |

| Molecular Formula | C₈H₁₃NO₃ | [1][5] |

| Molecular Weight | 171.19 g/mol | [1][5] |

| Appearance | Clear colorless to slight yellow liquid or white to off-white crystalline powder | [1][6] |

| Boiling Point | 273.4 ± 33.0 °C at 760 mmHg; 95-98 °C at 1 mmHg | [5][7] |

| Density | 1.135 g/mL at 25 °C | [7][8] |

| Flash Point | 87.8 ± 0.0 °C | [5][6] |

| Refractive Index | 1.475 | [7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform | [1][6][7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis of this compound

The synthesis of this compound is well-established, with the most common and direct method involving the acylation of a piperidin-4-one salt.[3]

Experimental Protocol: Synthesis from Piperidin-4-one Hydrochloride

This method utilizes the Schotten-Baumann reaction conditions to acylate the secondary amine of the piperidone ring with ethyl chloroformate.[3]

Reaction Scheme:

Caption: Synthesis of this compound via Schotten-Baumann reaction.

Procedure:

-

A solution of piperidin-4-one hydrochloride (2.0 g, 14.7 mmol) in dichloromethane (DCM, 60 mL) is cooled to 0°C in an ice bath.[9]

-

Triethylamine (5.15 mL, 36.75 mmol) is added to the solution, followed by the dropwise addition of ethyl chloroformate (1.59 mL, 16.6 mmol).[9]

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[9]

-

After the reaction is complete, the mixture is diluted with water.[9]

-

The organic and aqueous layers are separated.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[9]

Quantitative Data:

| Starting Material | Reagents | Solvent | Yield | Reference |

| Piperidin-4-one hydrochloride | Ethyl chloroformate, Triethylamine | DCM | 98% | [9] |

| 4-Piperidone monohydrate hydrochloride | Ethyl chloroformate, NaOH | Water/Ether | 58% | [9] |

Key Reactions and Transformations

The dual functionality of this compound allows for a variety of chemical transformations, making it a valuable building block. The primary reaction sites are the carbonyl group and the α-carbons.[3]

Reductive Amination

Reductive amination of the ketone group is a cornerstone reaction for synthesizing N-substituted 4-aminopiperidine derivatives, which are key structural motifs in many pharmaceuticals.[10] This reaction typically involves the formation of an imine or enamine intermediate, followed by reduction.

Experimental Protocol: Synthesis of a Fentanyl Precursor Analog

This protocol is adapted from the synthesis of N-(4-piperidyl)-N-phenylpropionamide, a precursor to fentanyl, and illustrates the reductive amination step.

Reaction Scheme:

Caption: Reductive amination of this compound.

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., dichloroethane), add aniline.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise.[11]

-

Acetic acid can be used as a catalyst.[12]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Work-up involves quenching the reaction with an aqueous basic solution (e.g., NaHCO₃), followed by extraction with an organic solvent.[12]

-

The organic layers are combined, dried, and concentrated to yield the product. Purification can be achieved by column chromatography.[12]

Wittig Reaction

The Wittig reaction is employed to convert the ketone functionality into an exocyclic double bond, providing a route to 4-alkylidene-piperidine derivatives.[13]

Experimental Protocol: General Wittig Reaction

Reaction Scheme:

Caption: Wittig olefination of this compound.

Procedure:

-

A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is deprotonated with a strong base (e.g., n-BuLi, NaH, or K₃PO₄) in an appropriate solvent (e.g., THF, DMSO, or solvent-free) to generate the ylide.[13][14]

-

This compound is added to the ylide solution.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, until completion.

-

The reaction is quenched, and the product is isolated through extraction and purified by chromatography to separate it from the triphenylphosphine oxide byproduct.[13]

Conversion to 4-Piperidone Hydrochloride Hydrate

Industrially, this compound can be converted into 4-piperidone hydrochloride hydrate, a crucial starting material for the synthesis of fentanyl and other APIs.[3][15]

Experimental Protocol: Three-Step Conversion

This optimized industrial process involves ketal protection, hydrolysis of the carbamate, and deprotection/salt formation.[15]

Workflow Diagram:

Caption: Industrial conversion to 4-Piperidone HCl Hydrate.

Procedure:

-

Etherification: this compound is reacted with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a fluid medium like methanol to form N-Carbethoxy-4,4-dimethoxypiperidine.[15]

-

Hydrolysis: The resulting intermediate is hydrolyzed using a base, such as potassium hydroxide, to cleave the carbethoxy group, yielding 4,4-dimethoxypiperidine.[3][15]

-

Cyclization and Salt Formation: The 4,4-dimethoxypiperidine is treated with hydrochloric acid, which removes the dimethoxy protecting group and forms the hydrochloride salt, yielding 4-piperidone hydrochloride hydrate.[3][15] This process is reported to be high-yielding (86.37%) and produces a high-purity product (98.08%).[15]

Applications in Pharmaceutical Synthesis

This compound is a key building block for a diverse range of pharmaceuticals.[1][3] Its structure is integral to producing piperidine-based compounds that are significant in drug development.[2]

Pharmaceutical Synthesis Pathways:

Caption: this compound as a precursor to various APIs.

Specific Applications:

-

Antipsychotics: It is a precursor to the antipsychotic drug risperidone, which is used to treat schizophrenia and bipolar disorder.[1]

-

GI Motility Agents: It serves as a building block for producing domperidone, a widely used anti-nausea medication, and cisapride.[3][5]

-

Antidiarrheal Agents: The compound is employed in the production of loperamide hydrochloride.[5]

-

Opioid Analgesics: While not a direct precursor in the most common modern syntheses, the conversion of this compound to 4-piperidone hydrochloride makes it a key starting material for the synthesis of fentanyl and its analogs.[3][15][16]

-

Antihistamines: It is used in the preparation of drugs like ketotifen.[3] It is also known to be a metabolite and impurity of loratadine.[8][17][18]

-

Other Therapeutic Agents: It is a building block for antihypertensive agents and potential serotonergic agents based on a γ-carboline structure.[3][8][17]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of two distinct reactive functional groups make it an essential building block in the pharmaceutical and agrochemical industries.[1] The ability to readily undergo transformations such as reductive amination and conversion to other key piperidone intermediates solidifies its importance in the synthesis of a multitude of life-saving drugs. Further research into novel reactions and applications of this compound is likely to continue yielding new therapeutic agents with improved efficacy and safety profiles.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (29976-53-2) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound | 29976-53-2 | Benchchem [benchchem.com]

- 4. This compound | 29976-53-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. innospk.com [innospk.com]

- 6. This compound Manufacturers, with SDS [mubychem.com]

- 7. parchem.com [parchem.com]

- 8. This compound | 29976-53-2 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. beyondbenign.org [beyondbenign.org]

- 15. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 16. regulations.gov [regulations.gov]

- 17. Buy this compound | 29976-53-2 [smolecule.com]

- 18. This compound | CAS#:29976-53-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Functional Groups of N-Carbethoxy-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbethoxy-4-piperidone, also known as ethyl 4-oxo-1-piperidinecarboxylate, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring both a ketone and a carbamate functional group within a piperidine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the functional groups of this compound, its spectroscopic signature, chemical reactivity, and its application in synthesis, presenting key data and protocols for the scientific community.

Core Functional Groups and Molecular Structure

This compound (C₈H₁₃NO₃, Molar Mass: 171.19 g/mol ) is characterized by a six-membered piperidine ring. Its chemical reactivity and utility as a synthetic building block are dictated by two primary functional groups:

-

Ketone: A carbonyl group (C=O) at the C4 position of the piperidine ring. This group is a primary site for nucleophilic addition and condensation reactions.

-

N-Carbethoxy (Ethyl Carbamate): An ester of carbamic acid attached to the nitrogen atom of the piperidine ring. The electron-withdrawing nature of this group influences the reactivity of the piperidine ring nitrogen and the adjacent methylene groups.

The interplay of these functional groups allows for selective chemical transformations at different sites of the molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below, providing a baseline for its identification and characterization.

| Property | Value |

| CAS Number | 29976-53-2 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Appearance | Clear colorless to pale yellow liquid[1][2] |

| Boiling Point | 95-98 °C at 1 mmHg[3] |

| Density | 1.135 g/mL at 25 °C[3][4] |

| Refractive Index (n²⁰/D) | 1.475[4] |

| Flash Point | 87.8 °C[5][6] |

| Solubility | Slightly soluble in water[3] |

| ¹H-NMR (CDCl₃, δ ppm) | ~4.1 (q, 2H, -O-CH₂ -CH₃), ~3.7 (t, 4H, -N-CH₂ -), ~2.5 (t, 4H, -CH₂ -C=O)[7] |

| ¹³C-NMR (CDCl₃, δ ppm) | ~207 (C=O), ~155 (N-C=O), ~61 (-O-CH₂-), ~45 (-N-CH₂-), ~41 (-CH₂-C=O), ~14 (-CH₃) |

| IR (cm⁻¹) | ~1730 (C=O, ketone), ~1695 (C=O, carbamate), ~1250 (C-O, ester)[7] |

Reactivity of Functional Groups and Synthetic Utility

The dual functionality of this compound makes it a valuable precursor in multi-step syntheses.

Reactions at the Ketone Group

The carbonyl group is a key reaction center.

-

Reduction: The ketone can be readily reduced to a secondary alcohol (4-hydroxy-N-carbethoxypiperidine) using common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is fundamental for introducing a hydroxyl functional group.

-

Ketalization: The ketone can be protected as a ketal, for instance, by reacting with trimethyl orthoformate in the presence of an acid catalyst. This is a common strategy to prevent the ketone from reacting while other parts of the molecule are being modified.[8]

-

Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing substituent at the C4 position.

-

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond via the Wittig reaction.

Reactions Involving the N-Carbethoxy Group

The N-carbethoxy group is relatively stable but can be cleaved under specific conditions.

-

Hydrolysis: The carbamate can be hydrolyzed under acidic or basic conditions to yield 4-piperidone. This is a crucial step in syntheses where the piperidine nitrogen needs to be further functionalized.

Experimental Protocols

Synthesis of this compound

This protocol is based on the acylation of 4-piperidone hydrochloride.[9]

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethyl chloroformate

-

Diethyl ether

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-piperidone monohydrate hydrochloride (5.19 g, 0.03 mol) in water (30 mL) is cooled to 0 °C in an ice bath.

-

A solution of NaOH (1.55 g, 0.04 mol) in water (10 mL) and diethyl ether (25 mL) is added to the cooled solution.

-

Ethyl chloroformate (1.61 mL, 0.02 mol) is added dropwise over 5 minutes while maintaining the temperature at 0 °C.

-

Simultaneously, an additional amount of NaOH solution (1.41 g, 0.04 mol in 5 mL water) and ethyl chloroformate (1.61 mL, 0.02 mol) are added over 10 minutes at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash chromatography (petroleum ether/ether, 1:1) to yield this compound as a straw-colored oil.

Ketalization of this compound

This protocol describes the protection of the ketone functional group.[8]

Materials:

-

This compound

-

Methanol

-

Trimethyl orthoformate (TMOF)

-

p-Toluene sulfonic acid (PTSA)

Procedure:

-

Charge a reactor with this compound (500 g), methanol (1.5 L), and trimethyl orthoformate (500 g) and stir at 30 °C to form a mixture.

-

Slowly raise the temperature of the mixture to 40 °C.

-

Add p-toluene sulfonic acid (15 g) in at least four equal portions. An exothermic reaction may be observed, and external cooling should be applied to maintain the temperature.

-

Monitor the reaction for completion by an appropriate method (e.g., TLC or GC).

-

Upon completion, the reaction yields N-Carbethoxy-4,4-dimethoxypiperidine.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the logical relationships of the functional groups and their role in synthetic pathways.

Caption: Functional groups and reactivity of this compound.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a cornerstone intermediate in the synthesis of piperidine-containing pharmaceuticals. A thorough understanding of its functional groups, the ketone and the N-carbethoxy moiety, is paramount for its effective utilization in the design and execution of complex synthetic routes. The data and protocols presented in this guide offer a technical foundation for researchers and professionals in the field of drug development to harness the full potential of this versatile molecule.

References

- 1. This compound, 98.5+% 50 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, puriss, 98% 29976-53-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 29976-53-2 [chemicalbook.com]

- 5. This compound | CAS#:29976-53-2 | Chemsrc [chemsrc.com]

- 6. innospk.com [innospk.com]

- 7. This compound | 29976-53-2 | Benchchem [benchchem.com]

- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Hydrolysis and Degradation Pathways of N-Carbethoxy-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbethoxy-4-piperidone, a key intermediate in the synthesis of numerous pharmaceutical compounds, is susceptible to degradation under various environmental conditions.[1] A thorough understanding of its degradation pathways is critical for ensuring the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) derived from it. This technical guide provides a comprehensive overview of the hydrolysis and other degradation pathways of this compound. It includes detailed experimental protocols for conducting forced degradation studies, summarizes key data, and presents visual diagrams of the degradation mechanisms and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a versatile building block in medicinal chemistry.[2] Its stability is a crucial factor that can influence the purity, shelf-life, and biological activity of the final drug product. The primary degradation route for this molecule is the hydrolysis of its carbethoxy (ester) group, a reaction significantly influenced by pH, temperature, and moisture.[1][3] Additionally, the compound can be susceptible to oxidative and photolytic degradation.

Forced degradation studies are an essential component of drug development, providing critical insights into the intrinsic stability of a drug substance.[4] These studies help in identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of the ester linkage.[1] This reaction involves the cleavage of the carbethoxy group, leading to the formation of 4-oxo-piperidine-1-carboxylic acid and ethanol.[3]

Mechanism of Hydrolysis

The hydrolysis of the ester group can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol.

The stability of this compound is pH-dependent, with acidic and strongly basic conditions accelerating the hydrolysis of the ester group.[1] Maintaining a neutral pH is advisable for optimal stability.[1]

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of N-Carbethoxy-4-piperidone Derivatives

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of N-Carbethoxy-4-piperidone derivatives, exploring their significant potential in the development of novel therapeutic agents. With a core focus on their anticancer and antimicrobial activities, this document provides a meticulously curated overview of quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, and its N-carbethoxy derivatives are emerging as a promising class of bioactive molecules.[1]

Anticancer Activity of this compound Analogs

Recent research has illuminated the potent cytotoxic effects of various N-substituted-4-piperidone derivatives against a range of human cancer cell lines. Notably, curcumin-like analogs incorporating the 4-piperidone core have demonstrated significant anticancer activity. These compounds often act as Michael acceptors, a mechanism that contributes to their biological effects.

A prominent group of these derivatives are the 3,5-bis(benzylidene)-4-piperidones. Studies have shown that these compounds exhibit potent cytotoxicity against various cancer cell lines, including those of the colon, oral squamous cell carcinoma, lymphoma, and leukemia.[2] Impressively, many of these derivatives display a degree of tumor-selective toxicity, showing less impact on non-malignant cells.[2]

The substitution pattern on the this compound scaffold plays a crucial role in determining the cytotoxic potency. Modifications often involve the synthesis of chalcone-like structures, which are known to possess anticancer properties.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative N-substituted-4-piperidone derivatives against various cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

| Derivative Type | Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| 3,5-bis(benzylidene)-4-piperidone | Unsymmetric derivative 2a | Colon Cancer | HCT116 | < 1 | [2] |

| 3,5-bis(benzylidene)-4-piperidone | Unsymmetric derivative 2b | Oral Squamous Carcinoma | HSC-2 | < 1 | [2] |

| 3,5-bis(benzylidene)-4-piperidone | Unsymmetric derivative 3a | Leukemia | HL-60 | < 1 | [2] |

| Monocarbonyl Curcumin Analogue | 2,5-2Cl benzaldehyde derivative | Lung Cancer | A549 | < 5 | [3] |

| Monocarbonyl Curcumin Analogue | 2Br-5Cl benzaldehyde derivative | Lung Cancer | A549 | < 5 | [3] |

| Monocarbonyl Curcumin Analogue | 2-Cl benzaldehyde derivative | Lung Cancer | A549 | < 5 | [3] |

| Monocarbonyl Curcumin Analogue | 2-F benzaldehyde derivative | Lung Cancer | A549 | < 5 | [3] |

Antimicrobial Activity of this compound Derivatives

The versatile this compound scaffold has also been explored for the development of novel antimicrobial agents. Various derivatives have shown promising activity against a spectrum of bacterial and fungal pathogens. The structural modifications that confer antimicrobial properties often involve the introduction of different pharmacophores to the core piperidone ring.

For instance, N-methyl-4-piperidone-derived monoketone curcuminoids have been investigated for their activity against cariogenic bacteria.[4] These studies reveal that the presence of the N-methyl-4-piperidone ring can enhance antibacterial activity compared to simpler curcumin analogs.[4] Thiosemicarbazone derivatives of piperidin-4-ones have also demonstrated significant antibacterial and antifungal activities.[5]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-substituted-4-piperidone derivatives against various microbial strains.

| Derivative Type | Compound | Microbial Strain | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone-derived MKC | Compound 1 (R=H) | Streptococcus salivarius | 250 | [4] |

| N-methyl-4-piperidone-derived MKC | Compound 10 (R=3,4,5-OMe) | Streptococcus mitis | 250 | [4] |

| N-methyl-4-piperidone-derived MKC | Compound 13 (R=3-F) | Streptococcus mutans | 500 | [4] |

| Piperidin-4-one thiosemicarbazone | Compound 1b | Staphylococcus aureus | 10 | [5] |

| Piperidin-4-one thiosemicarbazone | Compound 4b | Escherichia coli | 12 | [5] |

| Piperidin-4-one thiosemicarbazone | Compound 6b | Bacillus subtilis | 8 | [5] |

Experimental Protocols

Synthesis of 3,5-bis(benzylidene)-4-piperidones

A general and efficient method for the synthesis of 3,5-bis(benzylidene)-4-piperidones is the Claisen-Schmidt condensation.[3]

Procedure:

-

A mixture of 4-piperidone and an appropriate aromatic aldehyde is prepared in a solvent such as acetic acid.

-

Hydrogen chloride gas is passed through the reaction mixture, or a strong acid catalyst is added.

-

The reaction is stirred at room temperature or heated, depending on the specific reactants.

-

The product is typically isolated by filtration and purified by recrystallization.

Synthesis of 3,5-bis(benzylidene)-4-piperidones.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

MTT Assay for Cytotoxicity Evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and medium) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Many piperidone derivatives, particularly curcumin analogs, have been shown to induce apoptosis in cancer cells. This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the loss of mitochondrial membrane potential, activation of caspases (such as caspase-3, -8, and -9), and ultimately, the fragmentation of DNA and cell death.[6]

Modulation of Signaling Pathways

Several critical signaling pathways are implicated in the anticancer effects of piperidone derivatives:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Some piperine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[7][8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Piperine has been reported to modulate the JNK and p38 MAPK pathways, contributing to its pro-apoptotic effects.[9]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. The inhibition of NF-κB signaling is a known mechanism of action for some anticancer agents.

Modulation of Key Signaling Pathways.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The ease of their synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activities. The data presented in this guide highlight the significant potential of these compounds, particularly the 3,5-bis(benzylidene)-4-piperidone and curcumin-like analogs, in cancer therapy. Further research into the precise mechanisms of action and structure-activity relationships will be crucial in optimizing their therapeutic efficacy and advancing them towards clinical applications. This technical guide serves as a valuable resource for professionals in the field, providing a solid foundation for future drug discovery and development efforts centered on this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 8. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of N-Protected 4-Piperidones: A Comprehensive Technical Guide for Researchers and Drug Development Professionals